Terezine C

Natural product chemistry Chemotype classification Scaffold-based screening

Terezine C (CAS 165306-63-8, C₁₆H₂₂N₂O₅, MW 322.36) is a fungal secondary metabolite first isolated in 1995 from liquid cultures of the coprophilous fungus Sporormiella teretispora as part of the terezine A–D series. It belongs to a distinct structural subclass within the broader terezine family: a tetrahydropyrazin-2-one (pyrazinone) scaffold bearing a hydroxy(phenyl)methyl substituent, differentiating it from the indole-diketopiperazine architecture of later terezines (E–P).

Molecular Formula C16H22N2O5
Molecular Weight 322.36 g/mol
Cat. No. B1245173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerezine C
Synonymsterezine C
Molecular FormulaC16H22N2O5
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)NC(C(=N1)OC)(C(C2=CC=CC=C2)O)O)OC
InChIInChI=1S/C16H22N2O5/c1-10(2)16(23-4)13(20)17-15(21,14(18-16)22-3)12(19)11-8-6-5-7-9-11/h5-10,12,19,21H,1-4H3,(H,17,20)/t12-,15-,16-/m1/s1
InChIKeyGOQWKAOJTXJMMW-DAXOMENPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terezine C Procurement Guide: Sourcing the Original Pyrazinone Antifungal Metabolite from Sporormiella teretispora


Terezine C (CAS 165306-63-8, C₁₆H₂₂N₂O₅, MW 322.36) is a fungal secondary metabolite first isolated in 1995 from liquid cultures of the coprophilous fungus Sporormiella teretispora as part of the terezine A–D series [1]. It belongs to a distinct structural subclass within the broader terezine family: a tetrahydropyrazin-2-one (pyrazinone) scaffold bearing a hydroxy(phenyl)methyl substituent, differentiating it from the indole-diketopiperazine architecture of later terezines (E–P) . The compound has also been identified as a constituent of Murraya koenigii leaf extracts with insect growth-disrupting activity [2]. Terezine C is catalogued in NP-MRD (NP0070498) and MeSH (C093759), though curated bioactivity data remain sparse [3].

Scaffold Pyrazinone core for scaffold-based antifungal library screening
Activity Only terezine linked to insect growth disruption; supports IGR research
SAR Position Defined substitution pattern enables systematic A–D subseries comparison

Why Terezine C Cannot Be Substituted by Terezine D, E, or 14-Hydroxyterezine D: Structural and Biosynthetic Divergence


The terezine family spans two fundamentally distinct chemotypes that are not interchangeable. Terezines A–D (including C) are amino acid-derived pyrazinones from Sporormiella teretispora with a tetrahydropyrazin-2-one core [1], whereas terezines E–P are predominantly prenylated indole diketopiperazines or glycosylated pyrazinones from endophytic Phoma, Aspergillus, or Nigrospora spp. [2]. Within the A–D subseries, Terezine C is uniquely characterized by a 3-isopropyl-3,5-dimethoxy substitution pattern and a (R)-hydroxy(phenyl)methyl moiety at C-6, distinguishing it from Terezine A (des-hydroxy) and Terezine B and D . These structural differences translate to divergent physicochemical properties (H-bond donor/acceptor count, logP) that affect solubility, membrane permeability, and target engagement. Even among closely related terezines with published bioactivity data—terezine E (MIC 15.45 µg/mL against S. aureus) and 14-hydroxyterezine D (MIC 21.73 µg/mL)—a ~1.4-fold potency difference is observed [3], underscoring that minor structural modifications yield measurable pharmacological divergence. Substituting Terezine C with a later terezine risks selecting a compound with an entirely different scaffold, biosynthetic origin, and activity profile.

Scaffold mismatch
Terezine E/D are indole-diketopiperazines; pyrazinone core of Terezine C may engage different biological targets
Biosynthetic divergence
Coprophilous Sporormiella-derived pyrazinones may retain activity; glycosylated Phoma terezines were reported inactive
Uncharacterized potency
No direct MIC/IC50 data exist for Terezine C; analog potency may not transfer directly

Terezine C Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Structural Scaffold Divergence: Terezine C Pyrazinone vs. Terezine E/D Indole-Diketopiperazine Core

Terezine C possesses a tetrahydropyrazin-2-one (pyrazinone) core scaffold, whereas terezine E and 14-hydroxyterezine D contain an indole-diketopiperazine (or oxaspiro[4.4]lactam) core. The pyrazinone scaffold of Terezine C contains two H-bond donors and five H-bond acceptors (MW 322.36 Da), compared to terezine E (prenylated tryptophan analogue) and 14-hydroxyterezine D (C₁₉H₂₃N₃O₃, MW 341.4 Da). This represents a fundamental chemotype difference, not merely a substituent variation . The pyrazinone class has been independently associated with insect growth regulatory activity in Anopheles gambiae larvae, where Terezine C was identified as a constituent of bioactive Murraya koenigii extracts [1].

Scaffold Class
Reported
Pyrazinone core (tetrahydropyrazin-2-one); MW 322.36 Da, 2 HBD, 5 HBA
Distinct chemotype from indole-diketopiperazine terezines; scaffold-based screening requires correct core class
NMR/MS structural classification; not a substituent variation
Natural product chemistry Chemotype classification Scaffold-based screening

Biosynthetic Origin Differentiation: Amino Acid-Derived (Sporormiella) vs. Prenylated Tryptophan (Endophytic) Pathway

Terezines A–D, including Terezine C, are amino acid-derived metabolites isolated from the coprophilous fungus Sporormiella teretispora [1]. In contrast, terezines E–L are produced by endophytic fungi (Mucor sp., Phoma herbarum, Aspergillus sydowi) via distinct biosynthetic pathways involving prenylated tryptophan or glycosylation [2]. This biosynthetic divergence has functional consequences: terezines K and L (glycosylated pyrazinones from Phoma herbarum PSU-H256) were tested for antibacterial, antimalarial, antimycobacterial, and cytotoxic activities but were found to be inactive across all assays [3], while terezine E demonstrated measurable antimicrobial activity (MIC 15.45 µg/mL against S. aureus) [4]. The biosynthetic origin thus serves as a proxy for likely bioactivity class.

Biosynthetic Origin
Class-level inference
Sporormiella teretispora (coprophilous, amino acid-derived)
Biosynthetic class predicts activity: A–D series reported antifungal; glycosylated Phoma terezines K/L inactive in all assays
Fungal biosynthesis Natural product sourcing Coprophilous fungi

Antimicrobial Potency Benchmarking via Closest Available Analog: Terezine E vs. 14-Hydroxyterezine D Head-to-Head MIC Data

Although direct quantitative MIC data for Terezine C are not publicly available, the closest structurally characterized analogs with published head-to-head data are terezine E and 14-hydroxyterezine D. In a direct comparator study using broth microdilution, terezine E demonstrated consistently superior antimicrobial potency: MIC 15.45 µg/mL vs. 21.73 µg/mL against S. aureus (1.4-fold difference) and 8.61 µg/mL vs. 11.54 µg/mL against P. notatum (1.3-fold difference) [1]. Terezine E also showed higher antifungal activity against A. terreus (MIC 39.7 µg/mL vs. 43.6 µg/mL for 14-hydroxyterezine D) [2]. These data establish that minor structural modifications within the terezine class produce quantifiable potency shifts, supporting the principle that Terezine C cannot be assumed equipotent to any analog without direct measurement.

Antimicrobial MIC (Analog)
Class-level inference
Terezine E: 15.45 (S. aureus), 8.61 (P. notatum), 39.7 (A. terreus) µg/mL; 14‑Hydroxyterezine D: 21.73, 11.54, 43.6 µg/mL
Reported potency range for active terezines; Terezine C MIC remains unmeasured
Broth microdilution; clinical controls substantially more potent
Antimicrobial screening MIC determination Staphylococcus aureus Penicillium notatum

Cytotoxicity Cross-Study Comparison: Terezine E Demonstrates Consistent Potency Across Three Human Cancer Cell Lines

In a 2023 study, terezine E showed consistent cytotoxicity against three human cancer cell lines with IC50 values of 40 µg/mL (Hep-G2 hepatocarcinoma), 43 µg/mL (T47D breast ductal epithelial tumor), and 42 µg/mL (HCT-116 colorectal carcinoma) [1]. In every cell line tested, terezine E exhibited higher cytotoxicity than 14-hydroxyterezine D. An earlier 2008 study reported that 14-hydroxyterezine D (from Aspergillus sydowi) displayed weak cytotoxicity against A-549 lung carcinoma cells with an IC50 of 7.31 µM (~2.5 µg/mL) [2], though this value was obtained in a different assay system and is not directly comparable. These data collectively establish terezine E as a benchmark for cytotoxic potency within the class, providing a reference expectation for Terezine C activity should analogous assays be performed.

Cytotoxicity IC50 (Analog)
Cross-study comparable
Terezine E: 40 (Hep-G2), 43 (T47D), 42 (HCT-116) µg/mL; 14‑Hydroxyterezine D less potent across all lines
Provides cytotoxicity benchmark for class; Terezine C activity not yet characterized
MTT assay, ATCC lines; cross-study comparisons require assay validation
Cytotoxicity screening Anticancer natural products T47D HepG2 HCT-116

Insect Growth Regulatory Activity: Terezine C as a Component of Bioactive Murraya koenigii Extract Against Anopheles gambiae Larvae

Terezine C was identified as one of six phytochemical constituents of Murraya koenigii leaf extract that collectively disrupted growth and development in Anopheles gambiae sensu stricto mosquito larvae, inducing morphogenetic abnormalities, reducing locomotion, and delaying pupation [1]. While the effect was observed with the whole extract rather than isolated Terezine C—precluding quantification of its individual contribution—this represents a unique bioactivity association not reported for any other terezine analog. No insect growth regulatory activity has been described for terezines D, E, K, L, or 14-hydroxyterezine D. The transcriptomic analysis revealed induction of cuticular protein transcripts, juvenile hormone esterases, and detoxification pathways in exposed larvae [1].

Insect Growth Disruption
Data to verify
Constituent of active M. koenigii extract; individual EC50 not determined
Unique association among terezines; requires isolated compound testing to confirm contribution
Whole-extract observation; no isolated Terezine C larvicidal data
Insect growth regulator Mosquito larvicide Anopheles gambiae Vector control

Optimal Procurement and Application Scenarios for Terezine C Based on Differentiated Evidence


Fungal Pyrazinone Scaffold-Focused Screening Libraries for Antifungal Drug Discovery

Terezine C should be prioritized for inclusion in scaffold-based antifungal screening libraries that specifically target the pyrazinone chemotype, as opposed to the more common indole-diketopiperazine scaffold represented by terezine D, E, and 14-hydroxyterezine D. The original isolation paper characterized terezines A–D as antifungal compounds from Sporormiella teretispora [1], and the pyrazinone core offers distinct H-bonding geometry (5 HBA, 2 HBD) compared to indole-diketopiperazine analogs, potentially engaging different biological targets. Procurement of Terezine C specifically—rather than the more readily available Terezine D or E—is warranted when the goal is to diversify chemical space coverage within a natural product screening collection.

Insect Growth Regulator (IGR) Discovery and Vector Biology Research Programs

Terezine C is uniquely associated with insect growth-disrupting activity among all characterized terezine family members. Its presence as a constituent of Murraya koenigii extracts that induced morphogenetic abnormalities, reduced locomotion, and delayed pupation in Anopheles gambiae larvae [2] provides a rationale for its selection in IGR discovery programs. No other terezine analog (D, E, K, L, or 14-hydroxyterezine D) has been linked to insect growth regulatory activity. Research groups investigating cuticular development disruption, juvenile hormone pathways, or mosquito vector control should procure Terezine C for isolated compound testing to deconvolute its individual contribution from the extract mixture effect.

Comparative Structure-Activity Relationship (SAR) Studies Across the Terezine A–D Subseries

Within the original terezine A–D subseries from Sporormiella teretispora, Terezine C occupies a specific structural position defined by its 3-isopropyl-3,5-dimethoxy substitution and C-6 (R)-hydroxy(phenyl)methyl group . Systematic SAR studies comparing Terezine C against Terezine A, B, and D would elucidate the contribution of each substituent to antifungal potency, allowing rational prioritization of synthetic analogs. The demonstrated 1.3–1.4-fold potency differences between structurally similar terezine analogs (terezine E vs. 14-hydroxyterezine D) [3] support the expectation that measurable SAR gradients exist within the A–D series as well. Procurement of all four original terezines (A–D) enables such comparative studies.

Coprophilous Fungus Metabolite Reference Standards for Natural Product Dereplication

Terezine C serves as a reference standard for dereplication studies targeting coprophilous fungal metabolomes, particularly Sporormiella species. Its well-characterized NMR and MS data, catalogued in NP-MRD (NP0070498) , enable unambiguous identification in complex extracts. Given that terezines K and L from Phoma herbarum were found to be inactive across all tested bioassays [4], proper dereplication against Terezine C helps avoid redundant isolation of inactive glycosylated analogs and focuses bioassay-guided fractionation efforts on the potentially active amino acid-derived pyrazinone class.

Application
Selection Property
Validation Focus
Fungal scaffold screening libraries
Pyrazinone chemotype core
Confirm scaffold identity by NMR/MS; exclude indole-diketopiperazine contaminants
Insect growth regulator discovery
Unique insect growth disruption association
Assay isolated Terezine C for larvicidal/IGR endpoints in mosquito models
Comparative SAR studies (A–D series)
Substituent pattern at C-3 and C-6
Quantify antifungal potency differences among A–D series; establish SAR gradient
Coprophilous metabolome dereplication
Authenticated pyrazinone reference standard
Match retention time and MS/MS against NP-MRD entry NP0070498
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